4-Quinolinecarboxylic acid, 3-ethyl-1,2-dihydro-2-oxo-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

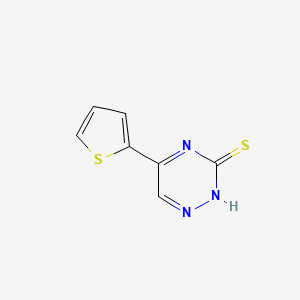

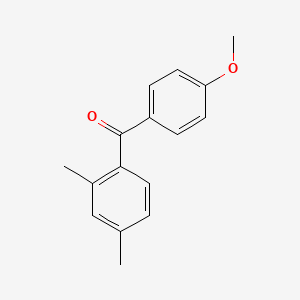

The compound "4-Quinolinecarboxylic acid, 3-ethyl-1,2-dihydro-2-oxo-" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities, including antiallergy, antimicrobial, and potential applications in liquid crystal displays. The structural modifications of quinoline derivatives have led to the development of various compounds with enhanced potency and specific pharmacological properties.

Synthesis Analysis

The synthesis of quinoline derivatives has been explored through various methods. For instance, ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a potent antiallergy agent, was synthesized by structural modification of 3,4-dihydro-4-oxoquinazoline-2-carboxylic acid . Another approach involved the condensation of substituted 2-aminoquinoline-3-carboxamides with dialkyl oxalates, followed by further chemical transformations . Additionally, a domino process using arylmethyl azides as precursors has been described for the synthesis of quinoline-3-carboxylic acid ethyl esters . A one-step synthesis from o-nitrobenzaldehydes has also been reported . These methods highlight the versatility and adaptability of synthetic routes for quinoline derivatives.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be substituted at various positions to yield compounds with different properties. For example, the introduction of ethoxy and methoxy groups at the 7 and 8 positions of the quinoline ring has been shown to enhance oral antiallergy activity . The molecular structure is crucial in determining the biological activity and pharmacokinetic properties of these compounds.

Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions that are essential for their biological activity. The presence of a carboxylic acid moiety at the 2 position of the quinoline ring is favorable for activity, and esters of this acid are preferred for oral absorption . The cyclization reactions are a common theme in the synthesis of these compounds, as seen in the formation of fluorescent dyes for liquid crystal displays and the oxidative cyclization to produce benzo[h]thiazetoquinoline carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. These properties include solubility, stability, and reactivity, which are important for their pharmacological application. For instance, the introduction of alkoxy groups has been shown to improve the serum levels and urinary recovery rates in rats, indicating better pharmacokinetic properties . The esterification of the carboxylic acid group also affects the oral bioavailability of these compounds .

Wissenschaftliche Forschungsanwendungen

1. Chemical Synthesis and Reactions

- The ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylate ring structure, prominent in various drug compounds, has been synthesized from ethyl 2-(2-fluorobenzoyl)acetate, offering a high yield and efficient synthesis method (Bunce, Lee, & Grant, 2011).

- Novel methods for synthesizing 4-oxo-3-quinolinecarboxylic acid derivatives have been developed, involving C-acylation of beta-keto ester anions with N-hydroxysuccinimide esters of anthranilic acids (Mitsos, Zografos, & Igglessi-Markopoulou, 2000).

2. Photovoltaic and Electrical Applications

- Quinoline derivatives, specifically Ph-HPQ and Ch-HPQ films, have shown potential in photodiode fabrication due to their photovoltaic properties, underlining their significance in organic-inorganic electronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

3. Potential Applications in Liquid Crystal Displays

- Fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates have been synthesized and show promise for use in liquid crystal displays due to their favorable orientation parameters in nematic liquid crystals (Bojinov & Grabchev, 2003).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-ethyl-2-oxo-1H-quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-7-10(12(15)16)8-5-3-4-6-9(8)13-11(7)14/h3-6H,2H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDABDYFOWPWVIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2NC1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389703 |

Source

|

| Record name | ST072416 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethyl-2-oxo-1H-quinoline-4-carboxylic acid | |

CAS RN |

64880-80-4 |

Source

|

| Record name | ST072416 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-Benzo[d]imidazol-6-yl)acetic acid](/img/structure/B1335018.png)

![5-Bromobenzo[d]isoxazol-3(2H)-one](/img/structure/B1335019.png)

![Bicyclo[4.1.0]heptan-2-amine](/img/structure/B1335026.png)